molecular formula C23H19ClFNO2 B2500432 (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide CAS No. 477870-82-9

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B2500432
CAS No.: 477870-82-9
M. Wt: 395.86
InChI Key: QVZURYGLCKQNKX-SDNWHVSQSA-N
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Description

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide is a high-purity chemical compound intended for research and development applications. This synthetic small molecule features a chloro-fluorobenzyl ether and a methylphenyl propenamide structure, a scaffold frequently investigated in medicinal chemistry for its potential to interact with key biological targets. While specific assay data for this compound is not available, compounds with analogous structures are of significant interest in early-stage drug discovery, particularly in the development of protein kinase inhibitors . Protein kinases are enzymes that regulate a vast array of critical cellular processes, including signal transduction, cell growth, proliferation, and apoptosis . Dysregulation of kinase activity is a hallmark of various diseases, and as such, kinase inhibitors represent a major class of therapeutic agents, with many approved for the treatment of cancers and inflammatory diseases . Researchers may evaluate this compound in vitro to elucidate its mechanism of action, binding affinity, and inhibitory potency against specific kinase targets. The presence of both chlorine and fluorine atoms on the phenyl ring, as seen in related compounds, can be utilized to modulate the molecule's electronic properties, metabolic stability, and binding interactions within an enzyme's active site . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and ethical assessments before use.

Properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c1-16-5-2-3-8-22(16)26-23(27)14-11-17-9-12-18(13-10-17)28-15-19-20(24)6-4-7-21(19)25/h2-14H,15H2,1H3,(H,26,27)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZURYGLCKQNKX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorophenol with 4-bromomethylphenyl ether to form an intermediate, which is then reacted with 2-methylphenylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electronic Effects : The 4-methoxyphenyl substituent (CAS 477870-77-2) donates electron density via its para-methoxy group, contrasting with the electron-withdrawing chloro and fluoro groups in the benzyloxy region .
  • Solubility and Bioavailability: The 3-(dimethylamino)propyl substituent (CAS 477870-59-0) introduces a tertiary amine, likely improving aqueous solubility compared to purely aromatic analogs .

Structural Diversity and Pharmacophore Design

  • Simplified Backbone : The compound in lacks the benzyloxy-phenyl linker, demonstrating how structural simplification affects molecular weight and polarity .
  • Heterocyclic Variations : Compounds in and incorporate morpholine, piperazine, or thiadiazole rings, which are absent in the target compound but commonly used to enhance target affinity or metabolic stability .

Notes

Substituent Impact : Ortho-substituted aryl groups (e.g., 2-methylphenyl) may reduce binding entropy but improve selectivity for sterically constrained targets.

Data Limitations : While structural and synthetic data are available, pharmacological profiles (e.g., IC₅₀ values, receptor targets) for the target compound remain uncharacterized in the provided evidence.

Design Implications : The 2-chloro-6-fluorophenylmethoxy group is a conserved feature across analogs, underscoring its role in electronic modulation or target recognition.

Biological Activity

The compound (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide, often referred to as a synthetic organic molecule, exhibits significant biological activity due to its unique structural characteristics. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of prop-2-enamides and is characterized by the presence of multiple functional groups, including chloro, fluoro, and methoxy moieties. Its molecular formula is C24H21ClFNO2C_{24}H_{21}ClFNO_2, with a molecular weight of approximately 413.85 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind selectively to various receptors, potentially altering physiological responses.
  • Signal Transduction Modulation : By interacting with signaling pathways, it can affect gene expression and cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly in models resistant to conventional therapies.
  • Anti-inflammatory Effects : It has been observed to exhibit anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation.
  • Antimicrobial Properties : The compound shows potential antimicrobial effects against various pathogens.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntitumorInhibits growth in resistant cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Antitumor Efficacy

In a study published in PubMed, the compound was tested on various cancer cell lines, demonstrating significant growth inhibition compared to control groups. The study highlighted its effectiveness against imatinib-resistant gastrointestinal stromal tumors (GISTs), suggesting a promising avenue for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of the compound. In vitro experiments showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

  • Substitution Reaction : Reacting 4-hydroxyphenyl precursors with 2-chloro-6-fluorobenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the methoxy group .
  • Condensation : Coupling the intermediate with 2-methylaniline using a condensing agent (e.g., EDC/HOBt) in anhydrous THF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol improves purity (>95%) .

Critical Factors :

  • Temperature : Higher temperatures (80–100°C) accelerate substitution but risk side reactions.
  • Catalyst : Pd/C (5% w/w) enhances hydrogenation efficiency during intermediate steps .
  • Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility but require strict moisture control .
StepReagents/ConditionsYield (%)Purity (%)
SubstitutionK₂CO₃, DMF, 80°C75–8590
CondensationEDC/HOBt, THF, RT60–7085
PurificationColumn chromatography50–60>95

Q. Which analytical techniques confirm structural integrity and purity during synthesis?

Methodological Answer:

  • NMR Spectroscopy :
  • 1H NMR (400 MHz, CDCl₃): Key signals include the enamide proton (δ 6.8–7.2, doublet, J = 15 Hz) and aromatic protons (δ 7.0–7.5) .
  • 13C NMR : Confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
    • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peaks matching the molecular formula (e.g., m/z 424.1) .
    • HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) with UV detection (254 nm) assesses purity (>98%) .

Q. What key functional groups influence stability and reactivity?

Methodological Answer:

  • Chloro-Fluorophenyl Group : Electron-withdrawing substituents enhance electrophilic aromatic substitution reactivity but reduce solubility .
  • Enamide Linkage : Conjugation stabilizes the structure but is prone to hydrolysis under acidic/alkaline conditions .
  • Modification Strategies :
  • Nucleophilic Substitution : Replace chlorine with amines (e.g., piperidine in DMF at 60°C) .
  • Reduction : Hydrogenate the enamide to a saturated amide using Pd/C/H₂ .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aromatic protons) by correlating 1H-1H and 1H-13C couplings .
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing split signals .
  • Isotopic Labeling : Use deuterated analogs to trace proton environments .

Q. What mechanistic insights explain regioselectivity in nucleophilic substitutions on the 2-chloro-6-fluorophenyl group?

Methodological Answer:

  • Electronic Effects : Fluorine’s ortho/para-directing nature competes with chlorine’s meta-directing influence, favoring substitution at the para position to fluorine .
  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor less hindered positions .
  • DFT Calculations : Predict transition-state energies to rationalize experimental outcomes .

Q. What factors cause yield variability in large-scale synthesis, and how can they be mitigated?

Methodological Answer:

  • Scaling Challenges :
  • Mixing Efficiency : Use high-shear mixers to ensure homogeneity in viscous solvents .
  • Catalyst Deactivation : Replace Pd/C after 3–5 batches to maintain hydrogenation efficiency .
    • Purification Bottlenecks : Switch from column chromatography to fractional crystallization for cost-effective scale-up .

Q. Which in vitro models are suitable for evaluating biological activity, and what assay parameters are critical?

Methodological Answer:

  • Cell-Based Assays :
  • Kinase Inhibition : Use HEK293 cells transfected with target kinases (IC₅₀ determination via luminescence assays) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with 48–72 hr incubation .
    • Critical Parameters :
  • Solubility : DMSO stock solutions ≤0.1% to avoid solvent toxicity .
  • Controls : Include positive (e.g., staurosporine) and vehicle controls .

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